molecular formula C14H11F3N2O3S2 B2775093 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866138-35-4

5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2775093
CAS No.: 866138-35-4
M. Wt: 376.37
InChI Key: HHUFMUVMEMGRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C14H11F3N2O3S2 and its molecular weight is 376.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound has been explored for its potent preclinical antitumor activity. Studies revealed that certain analogues of this compound, particularly those with hydrophobic side chains, demonstrated curative efficacy in the HCT-116 human colon tumor model when administered orally. This has led to the advancement of specific analogues into human clinical trials (Hunt et al., 2000).

Conformational Analysis for Antiproliferative Activity

Research has been conducted to understand the active conformation of arylsulfonyl-1,5-benzodiazepin-2-ones, which have antiproliferative properties. The study focused on separating these compounds into atropisomers and determining their stability. It was found that certain stereochemistries were crucial for exerting antiproliferative activity (Tabata et al., 2019).

Synthesis and Pharmacological Evaluation

A variety of derivatives of 1,5-benzodiazepines, including sulfonyl derivatives, have been synthesized and evaluated for their potential antimicrobial and antitubercular properties. This has contributed to the exploration of new medicinal compounds with significant antibacterial and antifungal activities (Kumar et al., 2013).

Potential as Antipsychotic Agents

Studies have been conducted on various sulfonyl derivatives, including those with trifluoromethylsulfonyl and methylsulfonyl groups, to evaluate their potential as atypical antipsychotic agents. These compounds have shown promising results in pharmacological models, indicating their potential in treating conditions like schizophrenia (Liao et al., 1999).

Anti-HIV Activity

Derivatives of benzodiazepines, including those synthesized from α-amino acids, have been evaluated for their anti-HIV activity. This research contributes to the development of new antiviral agents and enhances the understanding of the structure-activity relationship of these compounds (Syed et al., 2011).

Properties

IUPAC Name

1-thiophen-2-ylsulfonyl-7-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S2/c15-14(16,17)9-3-4-11-10(8-9)18-12(20)5-6-19(11)24(21,22)13-2-1-7-23-13/h1-4,7-8H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUFMUVMEMGRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.